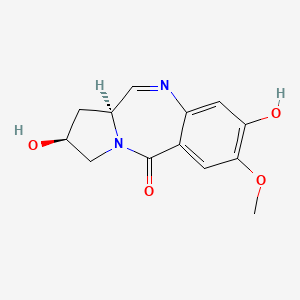

Chicamycin B

Description

structure given in second source

Structure

3D Structure

Properties

CAS No. |

89675-39-8 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(6aS,8S)-3,8-dihydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C13H14N2O4/c1-19-12-3-9-10(4-11(12)17)14-5-7-2-8(16)6-15(7)13(9)18/h3-5,7-8,16-17H,2,6H2,1H3/t7-,8-/m0/s1 |

InChI Key |

JEWCIEJYMIAHBW-YUMQZZPRSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C[C@H](C[C@H]3C=N2)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(CC3C=N2)O)O |

Other CAS No. |

89675-39-8 |

Synonyms |

1,2,3,11a-tetrahydro-2,8-dihydroxy-7-methoxy-5H-pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one chicamycin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Clindamycin on the 50S Ribosome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the lincosamide antibiotic, clindamycin, inhibits bacterial protein synthesis. It delves into the specific interactions with the 50S ribosomal subunit, quantitative aspects of its activity, detailed experimental methodologies for its study, and the primary mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Protein Synthesis

Clindamycin exerts its bacteriostatic effect, and at higher concentrations, a bactericidal effect, by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] Specifically, clindamycin binds to the 50S subunit of the 70S bacterial ribosome, interfering with the elongation phase of translation.[2][3][4]

Binding Site within the Peptidyl Transferase Center

The binding site for clindamycin is located within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[5][6] This region is crucial for the formation of peptide bonds between amino acids. Clindamycin's binding pocket overlaps with those of other antibiotic classes, such as macrolides and streptogramin B, leading to potential cross-resistance.[1]

Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that clindamycin interacts with specific nucleotides of the 23S rRNA component of the 50S subunit.[5][7][8] Key interactions involve hydrogen bonding and van der Waals forces with nucleotides such as A2058, A2059, A2451, and G2505 (E. coli numbering).[3][5]

Interference with tRNA Positioning and Peptide Bond Formation

By binding to the PTC, clindamycin sterically hinders the proper positioning of the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA).[5][6] This interference prevents the formation of a peptide bond, thereby halting the elongation of the polypeptide chain.[5] Kinetic studies have shown a two-step binding process where clindamycin initially interacts with the A-site and then isomerizes to a tighter complex near the P-site.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to clindamycin's activity.

Table 1: Ribosomal Binding Affinity of Clindamycin

| Parameter | Value | Organism | Reference |

| Dissociation Constant (Kdiss) | 8 µM | Escherichia coli | [5] |

Table 2: In Vitro Inhibition of Protein Synthesis

| Parameter | Value | Organism/System | Reference |

| IC50 | 32.50 µg/mL | Toxoplasma gondii | [10] |

Table 3: Minimum Inhibitory Concentration (MIC) of Clindamycin

| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) | Reference |

| Staphylococcus spp. | ≤0.5 | 1-2 | ≥4 | [11][12] |

| Streptococcus pneumoniae | ≤0.25 | 0.5 | ≥1 | [12] |

| Anaerobic bacteria | ≤2 | 4 | ≥8 | [12] |

| Staphylococcus aureus (general range) | 0.016 - >256 | - | - | [1] |

| Streptococcus pyogenes (general range) | <0.015 - >64 | - | - | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the mechanism of action of clindamycin.

Ribosome Binding Assay (Chemical Footprinting)

Chemical footprinting is employed to identify the binding site of a ligand on a nucleic acid by observing the protection of specific nucleotides from chemical modification upon ligand binding.

Protocol Overview:

-

Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial species (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.

-

Complex Formation: Incubate the purified 70S ribosomes with the mRNA template and deacylated tRNA to form a stable complex.

-

Clindamycin Incubation: Add varying concentrations of clindamycin to the ribosome-mRNA-tRNA complex and incubate to allow for binding.

-

Chemical Modification: Treat the complexes with chemical probes such as dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues, or kethoxal, which modifies accessible guanine residues.

-

RNA Extraction and Primer Extension: Extract the 23S rRNA and perform primer extension analysis using a radiolabeled primer that anneals to a region downstream of the expected binding site.

-

Gel Electrophoresis and Autoradiography: Separate the primer extension products on a sequencing gel. The positions where the reverse transcriptase stops correspond to the modified nucleotides. A decrease in modification in the presence of clindamycin indicates protection and thus identifies the binding site.[3][9][13][14]

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Protocol Overview:

-

Cell-Free System: Utilize a commercial or self-prepared bacterial S30 extract or a reconstituted pure system (e.g., PURExpress) containing all the necessary components for transcription and translation.[2][15][16]

-

Reporter Gene: Use a DNA template encoding a reporter protein such as luciferase or green fluorescent protein (GFP).

-

Reaction Setup: Combine the cell-free system, the reporter gene template, and amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine, or the system is set up for fluorescence or luminescence detection).

-

Clindamycin Addition: Add a range of concentrations of clindamycin to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Detection of Protein Synthesis:

-

Radiolabeling: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence/Fluorescence: Measure the light output or fluorescence intensity using a luminometer or fluorometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the clindamycin concentration to determine the IC50 value.[15][16][17]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol Overview (Broth Microdilution):

-

Preparation of Clindamycin Dilutions: Prepare a two-fold serial dilution of clindamycin in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of clindamycin in which no visible bacterial growth is observed.[11][18][19][20][21]

Mechanisms of Resistance

Bacterial resistance to clindamycin can arise through several mechanisms.

Target Site Modification (MLSb Resistance)

The most common mechanism of resistance is the modification of the clindamycin binding site on the 23S rRNA. This is often mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058 in E. coli).[12][22] This modification reduces the binding affinity of macrolides, lincosamides (including clindamycin), and streptogramin B antibiotics, leading to the MLSb resistance phenotype.[12][22] This resistance can be constitutive (cMLSb) or inducible (iMLSb).[22]

Ribosomal Mutations

Mutations in the 23S rRNA gene at or near the clindamycin binding site can also confer resistance by reducing the drug's affinity for the ribosome.[12]

Active Efflux

Some bacteria possess efflux pumps that actively transport clindamycin out of the cell, preventing it from reaching its ribosomal target.[23]

Enzymatic Inactivation

Less commonly, resistance can be mediated by enzymes that inactivate clindamycin, such as lincosamide nucleotidyltransferases encoded by lnu genes.[23]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Clindamycin's mechanism of action on the 50S ribosome.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Major mechanisms of bacterial resistance to clindamycin.

References

- 1. Clindamycin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 11. Study of Resistance Patterns Of Clindamycin in Methicillin Resistant Staphylococcus Aureus and Its Relation to Minimum Inhibitory Concentration amongst Clinical Samples Isolated In a Tertiary Care Hospital | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin Resistance [pdb101.rcsb.org]

- 13. Footprinting mRNA-ribosome complexes with chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Footprinting mRNA-ribosome complexes with chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. liofilchem.net [liofilchem.net]

- 19. idexx.com [idexx.com]

- 20. m.youtube.com [m.youtube.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]

- 23. Molecular characteristics and antibiotic resistance mechanisms of clindamycin-resistant Streptococcus agalactiae isolates in China - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Clindamycin's Antibacterial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the antibacterial spectrum of Clindamycin, a lincosamide antibiotic. The document details its mechanism of action, spectrum of activity with quantitative susceptibility data, mechanisms of bacterial resistance, and standardized experimental protocols for its evaluation.

Mechanism of Action

Clindamycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[1][2] It binds exclusively to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][4] This binding action interferes with the translocation step of polypeptide synthesis, effectively halting the elongation of the peptide chain.[1][5] By disrupting this essential process, Clindamycin prevents bacteria from producing proteins necessary for growth and replication.[1]

While primarily considered a bacteriostatic agent (inhibiting bacterial growth), Clindamycin can exhibit bactericidal (bacteria-killing) activity at higher concentrations or against highly susceptible organisms.[2][5]

References

The Dawn of Lincosamides: A Technical Guide to Their Early Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal stages of lincosamide antibiotic discovery and development, focusing on the journey from a soil microorganism to a clinically significant class of antimicrobial agents. We will delve into the initial isolation of lincomycin, the subsequent semi-synthetic development of clindamycin, their mechanism of action, and the foundational experimental work that established their place in medicine.

The Discovery of Lincomycin: A Natural Product from Nebraskan Soil

The story of lincosamides begins in the early 1960s with the isolation of lincomycin from a soil sample collected in Lincoln, Nebraska. The producing organism was identified as a novel species of Actinomycete and named Streptomyces lincolnensis. This discovery marked the introduction of a new class of antibiotics with a unique chemical structure and biological activity.

Isolation and Characterization of Lincomycin

The early methods for isolating lincomycin from the fermentation broth of S. lincolnensis were crucial for its characterization and further development. The general workflow involved fermentation, extraction, and purification.

Experimental Workflow for Lincomycin Isolation

Caption: Early experimental workflow for the isolation of lincomycin.

Experimental Protocol: Isolation of Lincomycin from Streptomyces lincolnensis Fermentation Broth

This protocol is a generalized representation based on early discovery methods.

-

Fermentation:

-

A pure culture of Streptomyces lincolnensis is inoculated into a suitable fermentation medium containing sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, ammonium salts), and essential minerals.

-

The fermentation is carried out in large, aerated fermenters under controlled temperature (typically 25-30°C) and pH for several days to allow for optimal production of lincomycin.

-

-

Extraction:

-

The fermentation broth is harvested and the mycelium is separated by filtration, often with the aid of a filter agent.

-

The clarified broth, containing the dissolved lincomycin, is then subjected to solvent extraction. A water-immiscible organic solvent, such as n-butanol, is used to extract the lincomycin from the aqueous broth.

-

-

Purification:

-

The lincomycin is then back-extracted from the organic solvent into an acidic aqueous solution.

-

The acidic aqueous extract is neutralized and further purified using column chromatography. Early methods employed adsorbents like alumina or silica gel.

-

Fractions containing lincomycin are collected, pooled, and concentrated.

-

-

Crystallization:

-

The concentrated lincomycin solution is then treated with hydrochloric acid to form the hydrochloride salt.

-

Crystallization of lincomycin hydrochloride is induced by the addition of a suitable organic solvent, such as acetone, to the aqueous solution.

-

The resulting crystals are collected by filtration, washed, and dried to yield purified lincomycin hydrochloride.

-

The Advent of Clindamycin: A Semi-Synthetic Derivative with Enhanced Activity

While lincomycin was a promising discovery, researchers sought to improve its pharmacological properties. This led to the development of clindamycin, a semi-synthetic derivative of lincomycin, in the mid-1960s. Clindamycin is synthesized from lincomycin by a nucleophilic substitution reaction, replacing the 7-hydroxyl group with a chlorine atom with an inversion of stereochemistry. This modification resulted in an antibiotic with enhanced antibacterial activity and better oral absorption.

Experimental Workflow for Clindamycin Synthesis

Caption: Early experimental workflow for the synthesis of clindamycin.

Experimental Protocol: Synthesis of Clindamycin from Lincomycin

The following is a generalized laboratory-scale procedure for the synthesis of clindamycin from lincomycin hydrochloride.

-

Reaction Setup:

-

Lincomycin hydrochloride is suspended in a suitable inert organic solvent, such as chloroform or dichloromethane, in a reaction vessel equipped with a stirrer and a means of temperature control.

-

-

Chlorination:

-

Thionyl chloride is added dropwise to the stirred suspension of lincomycin hydrochloride. The reaction is typically carried out at a controlled temperature, often at reflux, for several hours.

-

-

Work-up:

-

After the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure.

-

The reaction mixture is then carefully quenched by the addition of a basic solution, such as aqueous sodium hydroxide, to neutralize the acidic byproducts.

-

-

Extraction and Purification:

-

The clindamycin free base is extracted from the aqueous mixture using an organic solvent.

-

The organic extract is washed with water to remove any remaining inorganic salts.

-

The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is removed by evaporation under reduced pressure to yield crude clindamycin.

-

-

Salt Formation (Optional):

-

For pharmaceutical use, the clindamycin free base can be converted to a salt, such as clindamycin hydrochloride or clindamycin phosphate, by treatment with the corresponding acid.

-

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincosamide antibiotics exert their bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event interferes with the peptidyl transferase reaction, which is responsible for the elongation of the polypeptide chain. By disrupting this process, lincosamides prevent the bacteria from producing essential proteins, ultimately leading to the cessation of growth and, at higher concentrations, cell death.

Signaling Pathway: Lincosamide Inhibition of Bacterial Protein Synthesis

Caption: Lincosamide antibiotics inhibit bacterial protein synthesis.

Early In Vitro Activity of Lincomycin and Clindamycin

The early investigations into the antimicrobial spectrum of lincomycin and clindamycin were critical in defining their potential clinical applications. These studies, primarily using broth or agar dilution methods, established their activity against a range of Gram-positive bacteria and anaerobic pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Lincomycin from Early Studies

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) |

| Staphylococcus aureus | 40 | 0.78 - 3.13 |

| Streptococcus pyogenes | Not specified | <0.015 - >64 |

| Streptococcus pneumoniae | Not specified | 0.002 - >256 |

| Enterococcus faecalis | Not specified | 98% sensitive |

| Clostridium species | Not specified | 0.3 - 1.0 |

Note: Data compiled from various early research publications. MIC values can vary based on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentrations (MICs) of Clindamycin from Early Studies

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) |

| Staphylococcus aureus | Not specified | 0.016 - >256 |

| Streptococcus pyogenes | Not specified | <0.015 - >64 |

| Streptococcus pneumoniae | Not specified | 0.002 - >256 |

| Bacteroides fragilis group | 10 | 0.25 - 512 |

Note: Data compiled from various early research publications. The wider range for some species reflects the inclusion of both susceptible and resistant isolates in early studies.

Conclusion

The early discovery and development of lincosamide antibiotics represent a significant advancement in antimicrobial therapy. The journey from the isolation of lincomycin from a soil bacterium to the targeted semi-synthetic modification to create the more potent clindamycin showcases the power of natural product discovery coupled with medicinal chemistry. Their unique mechanism of action, targeting the bacterial ribosome, provided a valuable new weapon in the fight against bacterial infections, particularly those caused by Gram-positive and anaerobic bacteria. The foundational research outlined in this guide laid the groundwork for the clinical use of lincosamides for decades to come.

A Deep Dive into Clindamycin Salts: A Technical Guide to Clindamycin Hydrochloride and Clindamycin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of clindamycin hydrochloride and clindamycin phosphate, two prominent salt forms of the lincosamide antibiotic, clindamycin. This document delves into their core physicochemical properties, pharmacokinetic profiles, and the experimental methodologies used for their characterization, offering valuable insights for research, formulation development, and clinical application.

Introduction: Understanding the Salt Forms

Clindamycin, a semi-synthetic antibiotic derived from lincomycin, is a cornerstone in the treatment of various bacterial infections. Its efficacy is delivered through different salt forms, primarily clindamycin hydrochloride and clindamycin phosphate. The choice between these salts is dictated by the desired route of administration and formulation requirements. Clindamycin hydrochloride is predominantly utilized for oral formulations, while the phosphate ester, a prodrug, is favored for topical and parenteral applications due to its enhanced water solubility.

Physicochemical Properties: A Comparative Analysis

The fundamental differences in the chemical structure of clindamycin hydrochloride and clindamycin phosphate give rise to distinct physicochemical properties that influence their formulation and biological performance.

Table 1: Comparative Physicochemical Properties

| Property | Clindamycin Hydrochloride | Clindamycin Phosphate |

| Molecular Formula | C₁₈H₃₄ClN₂O₅S · HCl | C₁₈H₃₄ClN₂O₈PS |

| Molecular Weight | 461.44 g/mol | 504.96 g/mol |

| Appearance | White or almost white crystalline powder | White to off-white, hygroscopic, crystalline powder |

| Solubility in Water | Freely soluble (50 mg/mL) | Freely soluble (101 mg/mL) |

| pKa | 7.6 | Not applicable (prodrug) |

| Stability | Stable in air and light. Maximum stability in aqueous solution at pH 3-5. | Stable, but should be stored cool. Susceptible to hydrolysis to the active clindamycin. |

Pharmacokinetic Profiles: From Administration to Action

The pharmacokinetic behavior of clindamycin is significantly influenced by its salt form, impacting its absorption, distribution, metabolism, and excretion.

Clindamycin Hydrochloride: Oral Administration

Clindamycin hydrochloride is readily absorbed from the gastrointestinal tract following oral administration, exhibiting high bioavailability.

Table 2: Pharmacokinetic Parameters of Oral Clindamycin Hydrochloride

| Parameter | Value |

| Bioavailability (Oral) | Approximately 90% |

| Time to Peak Plasma Concentration (Tmax) | 45-60 minutes |

| Protein Binding | 95% |

| Elimination Half-life | 2-3 hours |

| Metabolism | Hepatic (primarily by CYP3A4) |

| Excretion | Primarily in bile and urine |

Clindamycin Phosphate: Topical and Parenteral Administration

Clindamycin phosphate is a prodrug that is inactive in its initial form.[1] Upon administration, it is rapidly hydrolyzed by phosphatases in the skin and plasma to the active clindamycin base.[1]

Table 3: Pharmacokinetic Parameters of Clindamycin Phosphate

| Parameter | Value |

| Bioavailability (Topical) | 4-5% |

| Systemic Absorption (Topical) | Very low levels of clindamycin are present in the serum (0 to 3 ng/mL) and less than 0.2% of the dose is recovered in urine as clindamycin. |

| Conversion to Active Clindamycin | Rapidly converted in vivo by phosphatase ester hydrolysis. |

Mechanism of Action: Inhibiting Bacterial Protein Synthesis

Both clindamycin hydrochloride and clindamycin phosphate, after conversion to the active clindamycin base, exert their antimicrobial effect through the same mechanism of action. Clindamycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby inhibiting bacterial protein synthesis.[2] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.

Caption: Mechanism of action of Clindamycin.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize and compare clindamycin hydrochloride and clindamycin phosphate.

Solubility Determination

Objective: To determine the equilibrium solubility of clindamycin hydrochloride and clindamycin phosphate in water.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of the clindamycin salt to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove undissolved solids. Dilute the filtered solution with an appropriate solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the dissolved clindamycin salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying the parent drug from its degradation products, thus indicating the stability of the compound.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of a buffer (e.g., 0.02M disodium hydrogen phosphate, pH adjusted to 2.9) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 71:29 v/v).[1]

-

Flow Rate: Typically 1.0-1.5 mL/min.[1]

-

Detection: UV detection at an appropriate wavelength (e.g., 195 nm).[1]

-

-

Standard and Sample Preparation: Prepare standard solutions of the clindamycin salt and any known impurities at various concentrations in the mobile phase. Prepare sample solutions from the stability study by diluting them to a suitable concentration.

-

Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

-

Analysis of Stability Samples: Analyze the samples stored under different stability conditions at specified time points.

References

Structural Deep Dive: A Technical Guide to Clindamycin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of the antibiotic clindamycin and its derivatives. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Structural Features and Physicochemical Properties

Clindamycin is a semi-synthetic lincosamide antibiotic derived from lincomycin. Its structure is characterized by a pyrrolidine ring linked to a substituted sugar moiety. The key structural features and physicochemical properties of clindamycin hydrochloride are summarized below.

| Property | Value |

| Chemical Formula | C₁₈H₃₄Cl₂N₂O₅S |

| Molecular Weight | 461.44 g/mol |

| Appearance | White or yellowish powder |

| Solubility | Soluble in water |

| Chiral Centers | 9 |

Spectroscopic and Crystallographic Analysis

The definitive structural elucidation of clindamycin and its derivatives relies on a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The ¹H and ¹³C NMR spectra are crucial for confirming the structure and stereochemistry of clindamycin.

Table 2.1: ¹H NMR Spectral Data of Clindamycin Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 0.91 | t | 3H | CH₃ (propyl) |

| 1.30-1.70 | m | 4H | CH₂CH₂ (propyl) |

| 1.80-2.20 | m | 4H | Pyrrolidine CH₂ |

| 2.35 | s | 3H | N-CH₃ |

| 3.00-3.50 | m | 3H | Pyrrolidine CH, Sugar CH |

| 3.60-4.20 | m | 5H | Sugar CH |

| 4.55 | d | 1H | Anomeric CH |

| 5.35 | d | 1H | CHCl |

Table 2.2: ¹³C NMR Spectral Data of Clindamycin Hydrochloride

| Chemical Shift (ppm) | Assignment (Proposed) |

| 14.0 | CH₃ (propyl) |

| 22.5 | CH₂ (propyl) |

| 31.5 | CH₂ (propyl) |

| 35.0 | Pyrrolidine CH₂ |

| 40.0 | N-CH₃ |

| 55.0-75.0 | Pyrrolidine & Sugar CH |

| 85.0 | Anomeric C |

| 175.0 | C=O (amide) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of clindamycin and its derivatives, aiding in their identification and structural confirmation. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for the analysis of these compounds in complex matrices.

Table 2.3: Key Mass Fragments of Clindamycin

| m/z | Fragment Identity |

| 425.1 | [M+H]⁺ |

| 307.1 | [M+H - C₅H₁₀N]⁺ |

| 126.1 | [C₈H₁₆N]⁺ (pyrrolidine moiety) |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. The crystal structure of clindamycin hydrochloride monohydrate reveals the precise bond lengths, bond angles, and overall conformation of the molecule.[1]

Table 2.4: Selected Bond Lengths of Clindamycin Hydrochloride

| Bond | Length (Å) |

| C1-S1 | 1.812 (3) |

| C7-Cl1 | 1.811 (3) |

| C9-O1 | 1.242 (4) |

| N2-C9 | 1.332 (4) |

Table 2.5: Selected Bond Angles of Clindamycin Hydrochloride

| Atoms | Angle (°) |

| C2-C1-S1 | 113.1 (2) |

| C6-C7-Cl1 | 111.4 (2) |

| O1-C9-N2 | 122.9 (3) |

| C8-N2-C9 | 123.5 (3) |

Experimental Protocols

This section outlines the detailed methodologies for the key analytical techniques used in the structural analysis of clindamycin and its derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of clindamycin in pharmaceutical formulations.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A mixture of 0.02M disodium hydrogen phosphate buffer (pH 2.9) and acetonitrile (71:29 v/v).[2]

-

Flow Rate: 1.5 mL/min.[2]

-

Detection Wavelength: 195 nm.[2]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Workflow:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This highly sensitive and specific method is ideal for the determination of clindamycin in biological matrices such as plasma.

-

Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clindamycin: 425.1 -> 126.1

-

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled clindamycin).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Workflow:

Signaling Pathways and Molecular Interactions

While the primary mechanism of action of clindamycin is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, recent studies suggest that its derivatives may possess other biological activities, including anti-tumor and immunomodulatory effects.[3][4] These activities may be mediated through interactions with various signaling pathways.

Inhibition of Bacterial Protein Synthesis

This is the well-established mechanism of action for clindamycin's antibacterial effect.

Potential Interaction with G-Protein Coupled Receptors (GPCRs)

Some studies suggest that clindamycin derivatives may exert anti-tumor effects by interacting with GPCRs, such as the beta-adrenergic receptor.[3][4] This interaction could modulate downstream signaling cascades involved in cell proliferation and survival.

This technical guide provides a foundational understanding of the structural analysis of clindamycin and its derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of antibiotics and their potential new applications.

References

- 1. Clindamycin hydrochloride monohydrate and its ethanol solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clindamycin hydrochloride monohydrate and its ethanol solvate – Kudos: Growing the influence of research [growkudos.com]

- 3. researchgate.net [researchgate.net]

- 4. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

in vitro activity of Clindamycin against anaerobic bacteria

An In-depth Technical Guide on the In Vitro Activity of Clindamycin Against Anaerobic Bacteria

Introduction

Clindamycin, a lincosamide antibiotic, has long been a cornerstone in the treatment of anaerobic bacterial infections.[1][2][3] It functions by inhibiting bacterial protein synthesis, exhibiting a primarily bacteriostatic effect, though it can be bactericidal at higher concentrations.[2] Its spectrum of activity encompasses aerobic Gram-positive cocci and, most notably, a wide range of anaerobic bacteria, including Gram-negative rods and Gram-positive cocci.[2][3] However, the clinical utility of clindamycin is increasingly challenged by rising resistance rates among key anaerobic pathogens.[1][4] This guide provides a comprehensive overview of the in vitro activity of clindamycin against clinically significant anaerobic bacteria, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanisms of action and resistance.

Mechanism of Action and Resistance

Clindamycin exerts its antimicrobial effect by reversibly binding to the 23S ribosomal RNA of the 50S ribosomal subunit.[2] This binding action interferes with the translocation step of protein synthesis, thereby halting peptide chain elongation.

The predominant mechanism of resistance to clindamycin in anaerobic bacteria is target-site modification mediated by erm (erythromycin ribosome methylase) genes.[1][4] These genes encode for methylase enzymes that add one or two methyl groups to an adenine residue within the 23S rRNA. This methylation alters the ribosomal binding site, reducing the affinity of clindamycin and rendering the antibiotic ineffective. This mechanism confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[5][6] These resistance determinants can be located on chromosomes, plasmids, or transposons, facilitating their transfer between bacteria.[1][5]

In Vitro Susceptibility Data

The in vitro efficacy of clindamycin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data are often summarized as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Bacteroides fragilis Group

The Bacteroides fragilis group represents the most frequently isolated anaerobic pathogens in clinical settings, particularly from intra-abdominal infections. While once highly effective, clindamycin resistance in this group has increased significantly over the past decades.[1]

| Organism | Year of Study | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Resistance Rate (%) | Reference |

| B. fragilis group | 1987 | - | - | - | 3 | [1] |

| B. fragilis group | 1996 | - | - | - | 16 | [1] |

| B. fragilis group | 2000 | - | - | - | 26 | [1] |

| B. fragilis | 1973-1981 | 507 | ≤0.125 | - | 1.8 (high-level) | [7][8] |

| B. fragilis group | 1998 | 133 | 4 | >256 | 43 | [9] |

Gram-Positive Anaerobic Cocci (GPAC)

Gram-positive anaerobic cocci, including species of Finegoldia, Parvimonas, Peptoniphilus, and Peptostreptococcus, are part of the normal human microbiota and are involved in various infections. Clindamycin resistance rates among GPAC are variable and appear to be on the rise.[10]

| Organism | Year of Study | No. of Isolates | MIC90 (mg/L) | Resistance Rate (%) | Reference |

| Finegoldia magna | 2010-2016 | 654 | - | 23 | [10] |

| Finegoldia magna | 2016-2020 | 49 | >32 | 30.6 | [10][11] |

| Parvimonas micra | 2010-2016 | 456 | - | 4 | [10] |

| Parvimonas micra | 2016-2020 | 33 | 0.25 | 6.1 | [10][11] |

| Peptoniphilus spp. | 2016-2020 | 30 | >32 | 40 | [10][11] |

| Peptostreptococcus anaerobius | 2016-2020 | 11 | 0.25 | 9.1 | [10][11] |

| Anaerobic Gram-positive cocci | ~2005 | 114 | - | - | [12] |

Clostridium Species

The genus Clostridium includes a diverse group of spore-forming rods. While some species remain susceptible, resistance to clindamycin has been reported, particularly in certain species.[13][14] For example, Clostridioides difficile is inherently resistant to clindamycin, which can lead to its overgrowth and associated colitis following antibiotic therapy.[2] A study testing 180 clinical isolates of Clostridium found that 31% were resistant to clindamycin concentrations of >1.6 µg/ml.[14]

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods are crucial for obtaining reliable and reproducible in vitro susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for the susceptibility testing of anaerobic bacteria.[15][16][17] The agar dilution method is considered the reference method for determining MICs for anaerobes.[10][11]

Agar Dilution Method Protocol

-

Media Preparation : A suitable medium, such as Wilkins-Chalgren agar or Fastidious Anaerobe Agar (FAA), is prepared.[9][18] The medium is supplemented with essential nutrients like hemin, vitamin K1, and laked sheep blood to support the growth of fastidious anaerobes.

-

Antibiotic Dilution Series : Serial twofold dilutions of clindamycin are prepared and added to molten agar before it solidifies. A growth control plate containing no antibiotic is also prepared.

-

Inoculum Preparation : A bacterial suspension is prepared from a 24-48 hour pure culture grown on a non-selective agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, resulting in approximately 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration.

-

Inoculation : The prepared bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator, delivering a final concentration of approximately 10⁵ CFU per spot.[10]

-

Incubation : Plates are incubated at 35-37°C for 48 hours in an anaerobic atmosphere (e.g., 80% N₂, 10% H₂, 10% CO₂).[9][18]

-

MIC Determination : After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of clindamycin that completely inhibits visible growth.

-

Quality Control : Reference strains with known MIC values, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are tested concurrently to ensure the accuracy of the results.[9]

Conclusion

Clindamycin remains an important therapeutic option for certain anaerobic infections; however, its in vitro activity has been compromised by the steady increase in resistance among key pathogens, especially within the Bacteroides fragilis group.[1][4] The primary resistance mechanism involves target-site modification by erm methylases.[1] Susceptibility data reveal significant regional and species-specific variations in resistance rates, underscoring the importance of ongoing surveillance.[1][10] Standardized antimicrobial susceptibility testing is essential to guide appropriate clinical use of clindamycin and to monitor evolving resistance trends in anaerobic bacteria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Clindamycin - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clindamycin resistance in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Bacteroides fragilis resistance to clindamycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Antimicrobial Susceptibility Profiles of Gram-Positive Anaerobic Cocci Responsible for Human Invasive Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of oritavancin (LY333328), vancomycin, clindamycin, and metronidazole against Clostridium perfringens, Propionibacterium acnes, and anaerobic Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro susceptibility of anaerobes: comparison of clindamycin and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Resistance of Some Species of Clostridium to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]

- 16. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jag.journalagent.com [jag.journalagent.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Clindamycin

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of the lincosamide antibiotic, Clindamycin. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Properties

Clindamycin is characterized by its excellent oral absorption and wide distribution throughout the body. Its metabolism is primarily hepatic, with excretion through both renal and fecal routes.

Absorption

Clindamycin is rapidly and almost completely absorbed after oral administration, with its bioavailability being largely unaffected by the presence of food.[1][2]

Table 1: Absorption Pharmacokinetics of Clindamycin

| Parameter | Value | Administration Route | Reference |

| Bioavailability (F) | ~90% | Oral | [1][2] |

| 87.6% | Oral | [3] | |

| Time to Peak Concentration (Tmax) | 45 - 60 minutes | Oral | [1] |

| 1 - 3 hours | Intramuscular (IM) | [1] | |

| Peak Serum Concentration (Cmax) | ~2.50 µg/mL | 300 mg Oral Dose | [4] |

| 14.95 mg/L | 900 mg IV Infusion | [5] | |

| Area Under the Curve (AUC) | ~11 µg•hr/mL | 300 mg Oral Dose | [4] |

Distribution

Clindamycin exhibits extensive distribution into various body fluids and tissues, including bone.[6][7] However, its penetration into the cerebrospinal fluid is poor.[6] The drug is known to be concentrated in phagocytes.[6]

Table 2: Distribution Pharmacokinetics of Clindamycin

| Parameter | Value | Notes | Reference |

| Protein Binding | 60 - 94% | Concentration-dependent; primarily binds to alpha-1-acid glycoprotein. | [4] |

| Volume of Distribution (Vd) | 43 - 74 L | [4] | |

| 70.2 L | [3] | ||

| 103 L | In patients with prosthetic joint infections. | [8] |

Metabolism

The liver is the primary site of Clindamycin metabolism, mainly mediated by the cytochrome P450 enzyme system.[1][4]

Table 3: Metabolism of Clindamycin

| Parameter | Details | Reference |

| Primary Metabolizing Enzymes | CYP3A4 (major) and CYP3A5 (minor) | [1][4] |

| Major Metabolites | Clindamycin sulfoxide (inactive) | [1][4] |

| Minor Metabolites | N-desmethylclindamycin (inactive) | [1][4] |

Excretion

Clindamycin and its metabolites are eliminated from the body through both urine and feces.[1][4]

Table 4: Excretion Pharmacokinetics of Clindamycin

| Parameter | Value | Notes | Reference |

| Elimination Half-Life (t½) | ~3 hours | Adults | [1][4] |

| ~2.5 hours | Children | [1][4] | |

| ~4 hours | Elderly | [4] | |

| Plasma Clearance | 12.3 - 17.4 L/h | [4] | |

| 16.2 L/h | [3] | ||

| Excretion in Urine | ~10% of bioactivity | [4] | |

| Excretion in Feces | ~3.6% of bioactivity | [4] |

Pharmacodynamic Properties

Clindamycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[9] Its efficacy is primarily dependent on the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC).[10][11]

Mechanism of Action

Clindamycin exerts its antibacterial effect by reversibly binding to the 50S subunit of the bacterial ribosome, which inhibits the translocation of peptidyl-tRNA, thereby preventing protein synthesis.[1][12]

Clindamycin's Mechanism of Action

Spectrum of Activity and MIC

Clindamycin is active against a range of Gram-positive aerobic bacteria and both Gram-positive and Gram-negative anaerobic bacteria.[6] Resistance can develop through modification of the ribosomal target site.[13]

Table 5: Minimum Inhibitory Concentration (MIC) of Clindamycin for Key Pathogens

| Pathogen | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | 0.016 - >256 | [9] |

| Streptococcus pneumoniae | 0.002 - >256 | [9] |

| Streptococcus pyogenes | <0.015 - >64 | [9] |

| Group A Streptococci | 0.02 - 0.1 | [14] |

Table 6: CLSI Susceptibility Breakpoints for Clindamycin

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus spp. | ≤ 0.5 µg/mL | 1-2 µg/mL | ≥ 4 µg/mL |

Source: Based on CLSI guidelines, though the specific document was not in the search results, this is a standard representation.

Pharmacodynamic Indices

The key pharmacodynamic parameter for Clindamycin is the percentage of the dosing interval during which the drug concentration is maintained above the MIC (%T > MIC).[10]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or specific to the laboratory conducting the study. However, based on the reviewed literature, the following outlines the general methodologies used.

Determination of Plasma Concentrations

A common method for quantifying Clindamycin in plasma is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS).[5][8]

Plasma Concentration Analysis Workflow

General Protocol Outline:

-

Sample Collection: Whole blood is collected from subjects at predetermined time points post-drug administration.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.[8]

-

Sample Preparation: Proteins in the plasma are precipitated, often using an organic solvent. This is followed by solid-phase extraction to isolate the drug from other plasma components.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A specific column and mobile phase are used to separate Clindamycin from its metabolites and other endogenous compounds.

-

Detection and Quantification: The concentration of Clindamycin is determined using a UV detector at a specific wavelength or, for higher sensitivity and specificity, a mass spectrometer.[5][8] A standard curve with known concentrations of Clindamycin is used for quantification.

Determination of Protein Binding

In vitro methods such as ultrafiltration and equilibrium dialysis are commonly employed to determine the extent of Clindamycin's binding to plasma proteins.[15][16]

General Protocol Outline for Ultrafiltration:

-

Incubation: Clindamycin is added to plasma (human, bovine, or rat) at various concentrations and incubated.[15]

-

Ultrafiltration: The plasma-drug mixture is placed in an ultrafiltration device containing a semi-permeable membrane that allows unbound drug to pass through while retaining the larger protein-bound drug complexes.

-

Centrifugation: The device is centrifuged to force the unbound drug through the membrane.

-

Quantification: The concentration of Clindamycin in the resulting ultrafiltrate (which represents the unbound drug) is measured using a suitable analytical method like HPLC.

-

Calculation: The percentage of protein binding is calculated by comparing the concentration of the unbound drug to the total drug concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Clindamycin against various bacterial strains is typically determined using standardized broth or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[17]

General Protocol Outline for Broth Microdilution:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of Clindamycin is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated under specific conditions (e.g., temperature, time) to allow for bacterial growth.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of Clindamycin that completely inhibits the visible growth of the bacterium.[17]

D-Zone Test for Inducible Resistance

The D-zone test is performed to detect inducible macrolide-lincosamide-streptogramin B (MLSB) resistance.[9]

General Protocol Outline:

-

Inoculation: A Mueller-Hinton agar plate is inoculated with the bacterial isolate to be tested.

-

Disk Placement: An erythromycin disk and a clindamycin disk are placed on the agar at a specific distance from each other (typically 15-20 mm).[9]

-

Incubation: The plate is incubated.

-

Interpretation: If the bacterium is inducibly resistant to clindamycin, the zone of inhibition around the clindamycin disk will be flattened on the side adjacent to the erythromycin disk, forming a "D" shape. This indicates that erythromycin has induced the expression of a resistance gene that also confers resistance to clindamycin.[9]

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetic and pharmacodynamic properties of Clindamycin. The quantitative data presented in the tables, along with the visual representations of its mechanism of action and experimental workflows, offer a comprehensive understanding for researchers and drug development professionals. The outlined experimental methodologies provide a foundational understanding of how these key parameters are determined.

References

- 1. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Population pharmacokinetics of clindamycin orally and intravenously administered in patients with osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Protein binding of clindamycin in vivo by means of intravascular microdialysis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clindamycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Clindamycin - BioPharma Notes [biopharmanotes.com]

- 8. Population Pharmacokinetics of Orally Administered Clindamycin to Treat Prosthetic Joint Infections: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clindamycin - Wikipedia [en.wikipedia.org]

- 10. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 11. litfl.com [litfl.com]

- 12. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Current indications for the use of clindamycin: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to Clindamycin Resistance Mechanisms in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Clindamycin, a lincosamide antibiotic, has long been a valuable therapeutic option for treating Staphylococcus aureus infections, particularly those affecting the skin and soft tissues. Its efficacy, however, is increasingly threatened by the emergence and spread of various resistance mechanisms. Understanding these mechanisms at a molecular level is critical for the development of effective diagnostic strategies and novel therapeutic interventions. This guide provides an in-depth overview of the core mechanisms of clindamycin resistance in S. aureus, detailed experimental protocols for their detection, and quantitative data on their prevalence.

Core Resistance Mechanisms

Resistance to clindamycin in Staphylococcus aureus is primarily mediated by two distinct mechanisms: target site modification and active drug efflux. A third, less common mechanism involves enzymatic inactivation of the antibiotic.

Target Site Modification: The MLSB Phenotype

The most prevalent mechanism of clindamycin resistance involves the modification of its ribosomal target site. This is mediated by the e rythromycin r ibosome m ethylase (erm) genes, which encode methyltransferases. These enzymes add one or two methyl groups to an adenine residue within the 23S rRNA component of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB.[1][2][3]

The expression of erm genes can be either constitutive or inducible:

-

Constitutive MLSB (cMLSB) Resistance: In this phenotype, the methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics. Strains with this phenotype will test resistant to both erythromycin and clindamycin in standard susceptibility tests.[1][2]

-

Inducible MLSB (iMLSB) Resistance: Here, the erm gene is present but its expression is induced by the presence of a macrolide antibiotic, such as erythromycin.[1][3] In the absence of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to therapeutic failure if clindamycin is used to treat an infection caused by an iMLSB strain.[4][5] This is because the presence of clindamycin alone is not sufficient to induce high-level resistance, but exposure to macrolides can select for resistant mutants.[6] The detection of iMLSB is therefore of significant clinical importance.

The most common erm genes found in S. aureus are ermA, ermB, and ermC.[7][8]

Active Efflux: The MS Phenotype

The second major mechanism of resistance is the active efflux of the antibiotic from the bacterial cell, mediated by an ATP-dependent efflux pump. In S. aureus, this is primarily encoded by the msrA (macrolide-streptogramin resistance) gene.[9][10] This pump actively transports 14- and 15-membered macrolides and streptogramin B antibiotics out of the cell, preventing them from reaching their ribosomal target.[6][11] Importantly, this efflux pump does not recognize lincosamides. Therefore, strains possessing the msrA gene are resistant to macrolides but remain susceptible to clindamycin. This is known as the MS phenotype.[3][9]

Other Mechanisms

While less common, other mechanisms of clindamycin resistance in S. aureus have been reported. These include the presence of lsa (lincosamide and streptogramin A) genes, which also encode an efflux pump, and mutations in the 23S rRNA or ribosomal proteins L4 and L22 that alter the drug binding site.

Data Presentation: Prevalence of Resistance Phenotypes and Genotypes

The prevalence of different clindamycin resistance phenotypes and their corresponding genotypes can vary significantly depending on the geographical location and whether the S. aureus isolates are methicillin-resistant (MRSA) or methicillin-susceptible (MSSA). The following tables summarize findings from various studies.

Table 1: Prevalence of Clindamycin Resistance Phenotypes in S. aureus

| Study (Location) | Total Isolates | Phenotype | Prevalence in MRSA | Prevalence in MSSA | Overall Prevalence |

| Banik et al. (India)[9] | - | iMLSB | 3.24 times more common than in MSSA | - | 10.69% |

| cMLSB | 23.7 times more common than in MSSA | - | 16.87% | ||

| MS | 1.91 times more common in MSSA | - | 11.52% | ||

| Fiebelkorn et al. (USA)[4] | 114 (ER-R) | iMLSB | 7% and 12% (two hospitals) | 20% and 19% (two hospitals) | 29% |

| cMLSB | - | - | 34% | ||

| Khursheed et al. (Qatar)[3] | 161 | iMLSB | More ubiquitous than in MSSA | - | 15.5% |

| cMLSB | - | - | 0.6% (1 isolate) | ||

| MSB | - | - | 9.9% | ||

| Emaneini et al. (Iran)[10] | 190 | iMLSB | 20% | 6% | 10% |

| cMLSB | 16% | 6% | 9% | ||

| MS | - | - | 8% | ||

| Jarajreh et al. (Jordan)[12] | 55 (MRSA) | iMLSB | 76.7% | - | - |

| cMLSB | 18.6% | - | - | ||

| MSB | 4.7% | - | - |

iMLSB: Inducible MLSB; cMLSB: Constitutive MLSB; MS: Macrolide-Streptogramin resistance; ER-R: Erythromycin-Resistant

Table 2: Prevalence of Clindamycin Resistance Genotypes in S. aureus

| Study (Location) | Total Isolates | Gene | Prevalence |

| Khursheed et al. (Qatar)[3] | 42 (ER-R) | ermC | 60% |

| msrA | 40% | ||

| Goudarzi et al. (Iran)[7] | 124 | ermA | 41.1% |

| ermC | 17.7% | ||

| ermB | 0% | ||

| msrA | 0% | ||

| Jarajreh et al. (Jordan)[13] | 43 (MRSA, ER-R) | ermA | Significantly prevalent in HA-MRSA |

| ermC | Significantly prevalent in CA-MRSA | ||

| Sedaghat et al. (Iran)[14] | 64 | ermA | 15.62% |

| ermB | 3.12% | ||

| ermC | 18.75% | ||

| Elsherif et al. (Egypt)[15] | 107 (ER-R) | ermA | 29.0% |

| ermC | 18.7% | ||

| ermB | 4.7% |

ER-R: Erythromycin-Resistant; HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of inducible MLSB resistance mediated by erm genes.

Caption: MS Phenotype: Macrolide resistance via the MsrA efflux pump.

Caption: Experimental workflow for the D-test to detect iMLSB.

Experimental Protocols

Protocol 1: D-Test for Detection of Inducible Clindamycin Resistance

This phenotypic test is essential for identifying iMLSB resistance in erythromycin-resistant and clindamycin-susceptible S. aureus isolates.[16]

Principle: Erythromycin, a potent inducer of erm gene expression, diffuses from a disk into the agar. If the test organism possesses an inducible erm gene, this will lead to the production of methylase, which renders the bacteria resistant to clindamycin. This results in a flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape.[16][17]

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension of the test isolate in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard.[16]

-

Inoculation: Using a sterile cotton swab, inoculate a Mueller-Hinton agar plate by streaking in three directions to ensure confluent growth. Allow the agar surface to dry for 3-5 minutes.[16]

-

Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15 to 26 mm.[17][18]

-

Incubation: Invert the plate and incubate at 35-37°C in ambient air for 16 to 24 hours.[18]

-

Interpretation:

-

Positive D-test (iMLSB): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk indicates inducible resistance.[2][16]

-

Negative D-test (MS Phenotype): A circular zone of inhibition around the clindamycin disk indicates that the organism is truly susceptible to clindamycin.[1]

-

Resistant (cMLSB): No zone of inhibition around either disk indicates constitutive resistance.

-

Protocol 2: PCR for Detection of erm and msrA Genes

Molecular detection of resistance genes provides a definitive identification of the genetic determinants of resistance. Multiplex PCR can be used to simultaneously screen for multiple genes.

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences. By using primers that target conserved regions of the ermA, ermB, ermC, and msrA genes, their presence or absence in a bacterial isolate can be determined.[19][20]

Methodology:

-

DNA Extraction: Extract genomic DNA from a pure culture of S. aureus. This can be achieved using commercial kits or standard protocols involving cell lysis and DNA purification.

-

Primer Design: Utilize validated primers for the target genes. Examples of primer sequences are provided in the table below.

Table 3: Example PCR Primers for Clindamycin Resistance Genes

| Gene | Primer Sequence (5' -> 3') | Amplicon Size (bp) |

| ermA | F: GTT TAC GGC GGT AAT GGT CAR: TCG TTT TCT TCT TCG CTA CC | 139 |

| ermB | F: GAG TGA CGA GAG AAT TGA TGGR: GCA AAG AAG CAC GTT ATT GC | 142 |

| ermC | F: GCT AAT ATT GTT TAA ATC GGT CAR: GGT AAT TTT AAT TTT CTC TGT TCG | 190 |

| msrA | F: GTA GAT ATT AAT TCA GTT GGA GCAR: GCA TTA TTA TGA TTA TTT TCT TGT G | 163 |

| (Note: Primer sequences and expected amplicon sizes can vary between studies. The sequences provided are examples.)[21][22] |

-

PCR Reaction Mixture: Prepare a PCR master mix typically containing:

-

PCR buffer (10X)

-

dNTPs (10 mM)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

Taq DNA Polymerase (5 U/µl)

-

Template DNA (50-100 ng)

-

Nuclease-free water to final volume (e.g., 25 or 50 µl)[19]

-

-

Thermal Cycling Conditions: A typical thermal cycling profile would be:

-

Initial Denaturation: 94-96°C for 3-5 minutes

-

30-35 Cycles of:

-

Denaturation: 94-95°C for 30-60 seconds

-

Annealing: 55°C for 30-60 seconds[19]

-

Extension: 72°C for 1-2 minutes

-

-

Final Extension: 72°C for 5-10 minutes[19] (Note: Annealing temperatures and extension times should be optimized based on the specific primers and target amplicon sizes.)

-

-

Gel Electrophoresis: Analyze the PCR products by electrophoresis on a 1-1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe). Visualize the DNA fragments under UV light and compare their sizes to a known DNA ladder to confirm the presence of the target genes.[19]

Conclusion

Clindamycin resistance in Staphylococcus aureus is a complex issue driven primarily by erm-mediated target site modification and msrA-mediated efflux. The distinction between inducible and constitutive resistance is clinically crucial, as the failure to detect iMLSB can lead to inappropriate clindamycin use and subsequent treatment failure. The D-test remains a simple and reliable phenotypic method for routine clinical laboratories to identify inducible resistance.[3][10] For research and drug development, PCR-based methods offer precise genotypic characterization, which is invaluable for epidemiological surveillance and for understanding the molecular basis of resistance. A thorough understanding of these mechanisms and the application of appropriate detection methods are paramount for preserving the utility of clindamycin and guiding the development of new strategies to combat resistant S. aureus.

References

- 1. Incidence of constitutive and inducible clindamycin resistance among hospital-associated Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Inducible clindamycin resistance in clinical isolates of Staphylococcus aureus due to erm genes, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]

- 9. jidc.org [jidc.org]

- 10. Inducible Clindamycin Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differences in Potential for Selection of Clindamycin-Resistant Mutants Between Inducible erm(A) and erm(C) Staphylococcus aureus Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jidc.org [jidc.org]

- 13. Prevalence of inducible clindamycin resistance in methicillin-resistant Staphylococcus aureus: the first study in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. afrjcem.org [afrjcem.org]

- 16. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]

- 17. journals.asm.org [journals.asm.org]

- 18. youtube.com [youtube.com]

- 19. Detection of macrolide and disinfectant resistance genes in clinical Staphylococcus aureus and coagulase-negative staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Historical Perspective on the Clinical Use of Clindamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin, a lincosamide antibiotic, has been a stalwart in the physician's armamentarium for over half a century. First introduced in the late 1960s, its clinical journey reflects the evolving landscape of infectious disease management, from the initial enthusiasm for its potent activity against Gram-positive and anaerobic bacteria to the ongoing challenges of antimicrobial resistance. This technical guide provides a comprehensive historical perspective on the clinical use of clindamycin, detailing its discovery, early applications, the evolution of its use in various infectious diseases, the molecular basis of its action and resistance, and its immunomodulatory properties. Quantitative data from key historical studies are summarized, and detailed experimental protocols are provided for seminal laboratory techniques related to its use.

Discovery and Early Development

Clindamycin was first synthesized in 1966 as a semi-synthetic derivative of lincomycin, an antibiotic isolated from the soil actinobacterium Streptomyces lincolnensis.[1][2] The chemical modification, a 7-chloro-7-deoxy substitution, conferred superior antibacterial activity and improved oral absorption compared to its parent compound. Following promising preclinical studies, clindamycin gained FDA approval on February 22, 1970, marking its entry into clinical practice.[3]

Mechanism of Action

Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation.[2] This mechanism of action is shared with macrolides and streptogramins B, leading to potential cross-resistance. At higher concentrations, clindamycin can be bactericidal against some susceptible organisms.

Early Clinical Applications and Efficacy

Upon its introduction, clindamycin was primarily employed for the treatment of infections caused by susceptible Gram-positive aerobic cocci, such as Staphylococcus aureus and Streptococcus species, and a wide range of anaerobic bacteria.[2][4] Its efficacy in these areas was established through a series of clinical trials in the early 1970s.

Anaerobic Infections

Clindamycin quickly became a cornerstone in the treatment of anaerobic infections, which were increasingly recognized as significant pathogens in the 1970s. Its efficacy was particularly notable in pleuropulmonary and intra-abdominal infections.

A 1974 study detailed the treatment of 35 patients with serious anaerobic infections. A cure was achieved in 27 of the 32 patients with pleuropulmonary and intra-abdominal infections, demonstrating the drug's potent activity in these challenging clinical scenarios.[5][6] Another study in 1977 evaluated 50 patients with anaerobic lung infections, including pneumonia, lung abscess, and empyema. In this cohort, 46 patients (92%) showed marked improvement or recovery.[7] A randomized controlled trial comparing clindamycin to penicillin for anaerobic lung abscesses found that clindamycin-treated patients had a shorter febrile period and fewer days with fetid sputum.[8] Notably, treatment failure was significantly lower in the clindamycin group (1 of 19 patients) compared to the penicillin group (8 of 18 patients).[9]

Skin and Soft Tissue Infections

Clindamycin also proved effective for skin and soft tissue infections (SSTIs), often caused by S. aureus and Streptococcus pyogenes. A large study involving 240 children with streptococcal or staphylococcal skin infections demonstrated that clindamycin was as effective as erythromycin and slightly superior to penicillin, with a 97% success rate at day 7.[10] More recent studies have continued to validate its role in SSTIs, even in the era of community-acquired methicillin-resistant S. aureus (CA-MRSA). A multicenter study found that for simple abscesses less than five centimeters in diameter, the addition of clindamycin or trimethoprim-sulfamethoxazole (TMP/SMX) to incision and drainage resulted in higher cure rates compared to drainage alone. The cure rate for clindamycin was approximately 83%.[11]

Gynecological Infections

The efficacy of clindamycin against anaerobic bacteria made it a valuable agent for various gynecological infections. It has been used effectively in the treatment of pelvic inflammatory disease (PID), post-cesarean section endometritis, and post-hysterectomy vaginal cuff infections, often in combination with an aminoglycoside to provide coverage against aerobic Gram-negative bacteria.[12] In a study of patients with proven pelvic inflammatory disease, therapy with clindamycin and tobramycin resulted in an adequate short-term clinical response in 16 of 19 patients.[13]

Data Presentation: Summary of Early Clinical Trial Data

| Indication | Study (Year) | Number of Patients | Treatment Regimen | Key Efficacy Outcome | Citation(s) |

| Anaerobic Infections | Levison et al. (1974) | 35 | Clindamycin-2-phosphate | 84% cure rate in pleuropulmonary and intra-abdominal infections | [5][6] |

| Anaerobic Lung Infections | Kapila et al. (1977) | 50 | Clindamycin (oral or parenteral) | 92% showed marked improvement or recovery | [7] |

| Anaerobic Lung Abscess | Gudiol et al. (1990) | 19 | Clindamycin | 95% cure rate (vs. 55% for penicillin) | [8][9] |

| Skin & Soft Tissue Infections | Smieja (1998) - review of earlier study | 240 (children) | Clindamycin | 97% successful treatment at 7 days | [10] |

| Simple Skin Abscesses | Daum et al. (2017) | 266 (clindamycin arm) | Clindamycin + drainage | ~83% cure rate | [11] |

| Pelvic Inflammatory Disease | Wasserheit et al. (1986) | 19 | Clindamycin + Tobramycin | 84% adequate short-term clinical response | [13] |

Evolution of Clinical Use and The Rise of Resistance

Over the decades, the clinical applications of clindamycin expanded to include bone and joint infections, acne vulgaris, and as an alternative for penicillin-allergic patients.[1][4] However, this widespread use was accompanied by the inevitable emergence of antimicrobial resistance.

Resistance in Staphylococcus aureus

The development of resistance in S. aureus to clindamycin is a significant clinical concern. One important mechanism is inducible resistance mediated by the erm gene, which encodes for a methylase that modifies the ribosomal target, leading to resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics. Routine susceptibility testing may fail to detect this inducible resistance, potentially leading to treatment failure. The D-test was developed to identify this phenotype.[14][15]

Resistance in Bacteroides fragilis

Bacteroides fragilis, a common anaerobic pathogen, has also shown increasing resistance to clindamycin over time. While early studies in the 1970s and early 1980s showed a low incidence of high-level resistance (around 1.8%), later surveillance has documented a significant increase in resistance rates.[7][16]

Experimental Protocols

Historical Antimicrobial Susceptibility Testing: Agar Dilution Method (early 1970s)

The agar dilution method was a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antibiotics during the early clinical evaluation of clindamycin.

Objective: To determine the lowest concentration of clindamycin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Mueller-Hinton agar

-

Clindamycin hydrochloride powder

-

Sterile petri dishes

-

Bacterial isolates for testing

-

Inoculator (e.g., Steers replicator)

-

Incubator (35-37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Antibiotic Plates: A series of agar plates containing doubling dilutions of clindamycin are prepared. A stock solution of clindamycin is made, and appropriate volumes are added to molten Mueller-Hinton agar to achieve the desired final concentrations (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL). A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a replicator that delivers a standard volume of inoculum.

-